4-Cyclohexylbutanal

Descripción general

Descripción

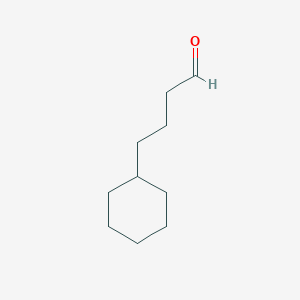

4-Cyclohexylbutanal is an organic compound with the molecular formula C10H18O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclohexyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyclohexylbutanal can be synthesized through several methods. One common approach involves the oxidation of 4-Cyclohexyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-Cyclohexylbutyric acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The hydrogenation reaction reduces the carboxylic acid group to an aldehyde, yielding this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclohexylbutanal undergoes various chemical reactions, including:

Nucleophilic Addition: The carbonyl carbon in the aldehyde group is susceptible to nucleophilic attack, leading to the formation of various addition products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed

Oxidation: 4-Cyclohexylbutanoic acid

Reduction: 4-Cyclohexylbutanol

Nucleophilic Addition: Secondary alcohols

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Cyclohexylbutanal serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in synthetic pathways. For example, it can be oxidized to form 4-cyclohexylbutanoic acid or reduced to yield 4-cyclohexylbutan-1-ol.

Antimicrobial Properties:

Research has demonstrated that this compound exhibits antimicrobial activity. A study involving the analysis of plant extracts identified this compound as a significant contributor to the antimicrobial efficacy against various pathogens. The compound disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects:

In vitro studies have shown that this compound can significantly reduce inflammatory markers in human macrophages exposed to lipopolysaccharides (LPS). The compound inhibits the nuclear factor kappa B (NF-kB) pathway, resulting in decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

Use in Fragrances and Flavors:

this compound is utilized in the fragrance and flavor industry due to its pleasant odor profile. It serves as a key ingredient in formulating various scents and flavors, contributing to the overall sensory experience of products.

Solvent Properties:

The compound's balanced hydrophobic and hydrophilic characteristics make it suitable for use as a solvent in various industrial processes. Its ability to dissolve both polar and non-polar substances enhances its utility across different applications.

Case Study 1: Antimicrobial Efficacy

A recent study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the chemical constituents of Cleome simplicifolia leaves, identifying this compound at a concentration of 3.41%. The extract exhibited notable antimicrobial activity, with this compound contributing significantly to its overall efficacy.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound significantly reduced inflammatory markers in human macrophages exposed to LPS. The compound inhibited key signaling pathways involved in inflammation, showcasing its potential for therapeutic development against inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 4-Cyclohexylbutanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

4-Cyclohexylbutanol: An alcohol derivative of 4-Cyclohexylbutanal, used in similar applications but with different reactivity due to the presence of a hydroxyl group instead of an aldehyde group.

4-Cyclohexylbutanoic acid: An oxidized form of this compound, used in the synthesis of pharmaceuticals and as a precursor for other chemical compounds.

Uniqueness

This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and chemical properties compared to its alcohol and carboxylic acid counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Actividad Biológica

4-Cyclohexylbutanal (C10H18O) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, potential applications, and relevant case studies.

This compound is characterized by its molecular formula C10H18O. It is a colorless liquid with a distinctive odor, making it valuable in the fragrance industry. Its structure includes a cyclohexyl group attached to a butanal chain, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is attributed to its hydrophobic nature, which allows it to integrate into lipid bilayers of microbial cells .

- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is believed to be mediated through modulation of signaling pathways involved in inflammatory responses .

The biological activity of this compound can be explained through the following mechanisms:

- Cell Membrane Disruption : Its hydrophobic properties allow it to penetrate and disrupt microbial membranes, leading to increased permeability and eventual cell death.

- Cytokine Modulation : By interacting with specific receptors or pathways, it may downregulate the expression of pro-inflammatory cytokines, thus alleviating inflammation.

Antimicrobial Activity

A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that this compound possesses considerable antimicrobial potential, particularly against Gram-positive bacteria.

Anti-inflammatory Studies

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| This compound | 80 | 60 |

This suggests that the compound effectively mitigates inflammatory responses in vitro.

Case Studies

In a recent study published in Phytotherapy Research, researchers explored the synergistic effects of this compound when combined with other natural compounds. The combination demonstrated enhanced antimicrobial activity compared to individual components, indicating potential for developing effective natural antimicrobial agents.

Another investigation focused on the use of this compound as a drug delivery agent due to its ability to interact favorably with biological membranes. This property could pave the way for novel therapeutic formulations targeting inflammatory diseases.

Propiedades

IUPAC Name |

4-cyclohexylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTENOSOCIALYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.